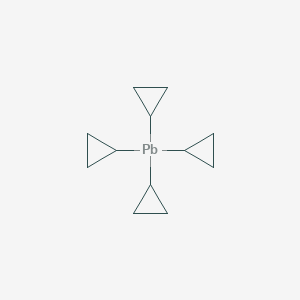

Tetracyclopropylplumbane

Description

Tetracyclopropylplumbane is an organolead compound with the molecular formula Pb(C₃H₅)₄, where four cyclopropyl groups are bonded to a central lead atom. Cyclopropyl substituents introduce significant steric strain due to their rigid, triangular geometry, which distinguishes this compound from other plumbane derivatives. Potential applications include catalysis or materials science, though its reactivity and stability require further investigation.

Properties

CAS No. |

17312-91-3 |

|---|---|

Molecular Formula |

C12H20Pb |

Molecular Weight |

371 g/mol |

IUPAC Name |

tetracyclopropylplumbane |

InChI |

InChI=1S/4C3H5.Pb/c4*1-2-3-1;/h4*1H,2-3H2; |

InChI Key |

APNNRDKAKHWEDU-UHFFFAOYSA-N |

SMILES |

C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |

Canonical SMILES |

C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |

Synonyms |

Tetracyclopropylplumbane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents on plumbane derivatives critically influence their electronic, steric, and thermodynamic properties. Below is a comparative analysis of Tetracyclopropylplumbane and structurally related compounds from the Pharos Project Materials (–9):

| Compound Name (CAS No.) | Molecular Formula | Substituent Type | Key Properties (Inferred) |

|---|---|---|---|

| Tetracyclopropylplumbane | Pb(C₃H₅)₄ | Cyclopropyl (4×) | High steric strain, moderate polarity |

| Triphenyl(prop-2-enyl)plumbane (38795-78-7) | Pb(C₆H₅)₃(C₃H₅) | Phenyl (3×), Allyl (1×) | Enhanced stability due to aromatic groups |

| Ethyltrimethylplumbane (1762-26-1) | Pb(CH₂CH₃)(CH₃)₃ | Alkyl (4×) | Low polarity, high thermal stability |

| Tetrakis(trifluoromethyl)plumbane (4556-29-0) | Pb(CF₃)₄ | Trifluoromethyl (4×) | High electronegativity, oxidative resistance |

Reactivity and Stability

- Steric Effects : Tetracyclopropylplumbane’s cyclopropyl groups impose greater steric hindrance compared to alkyl or aryl substituents (e.g., ethyltrimethylplumbane or triphenyl derivatives). This strain may reduce thermal stability and increase susceptibility to decomposition .

- Electronic Effects: Cyclopropyl groups exhibit intermediate electron-withdrawing character compared to trifluoromethyl (strongly electron-withdrawing) or phenyl (electron-rich) groups.

- Solubility: Cyclopropane’s nonpolar nature suggests solubility in organic solvents like THF or toluene, similar to ethyltrimethylplumbane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.